Gardenoside

Overview

Description

Gardenoside is a natural product found in Alibertia macrophylla, Rothmannia globosa, and other organisms with data available.

Scientific Research Applications

Hepatoprotective Properties

Gardenoside demonstrates hepatoprotective effects. In HepG2 hepatocytes, this compound significantly reduced steatosis induced by free fatty acids, modulated inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibited NFκB activation, indicating potential therapeutic applications against non-alcoholic steatohepatitis (NASH) (Liang et al., 2015).

Cognitive Improvement and Neuroprotection

This compound contributes to memory improvement. In an Alzheimer's disease (AD) model in Drosophila, extracts rich in this compound showed a significant rescue effect on memory loss. The study suggests this compound as a potential therapeutic agent for improving cognition in memory-deficit populations (Ma et al., 2017).

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory and analgesic properties. It suppresses pain in a rat model of chronic constriction injury by regulating P2X3 and P2X7 receptors, indicating its potential in neuropathic pain treatment (Yu et al., 2018).

Antioxidant Properties

Studies demonstrate the antioxidative effects of this compound. It has shown therapeutic potential in diabetes mellitus and cardiovascular diseases by inhibiting pathological processes and activating proteins associated with cell survival (Li et al., 2019).

Cholagogic Action

This compound has been observed to have a cholagogic action, significantly improving bile excretion in rats with liver injury, which underscores its potential use in treating liver-related disorders (Zhao, 2004).

Protection Against Photooxidative Stress

In studies involving human dermal fibroblasts, this compound protected against UV-B-induced photooxidative stress, indicating its potential as an ingredient in anti-aging cosmetics (Shin et al., 2018).

Mastitis Treatment

This compound demonstrated inhibitory effects on LPS-induced mice mastitis, showing potential as a treatment for this condition (Zhang, 2013).

Constipation Relief

It enhances the relief of constipation in mice when combined with Lactobacillus plantarum, indicating potential benefits in gastrointestinal regulation (Mu et al., 2020).

Therapeutic Potential in Chronic Inflammatory Diseases

This compound is promising in the treatment of chronic inflammatory diseases. It regulates cell proliferation, apoptosis, and inflammatory pathways, providing a potential therapeutic approach for these conditions (Ran et al., 2021).

properties

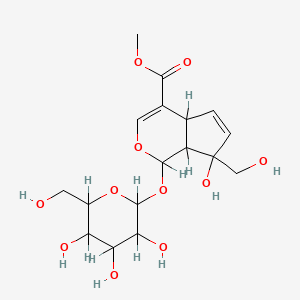

IUPAC Name |

methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPAUZQVRGFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

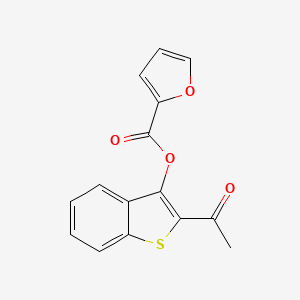

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

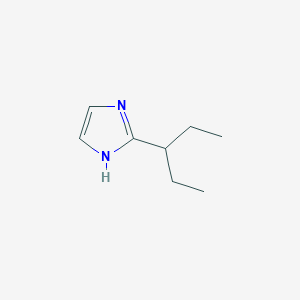

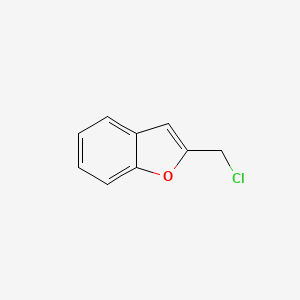

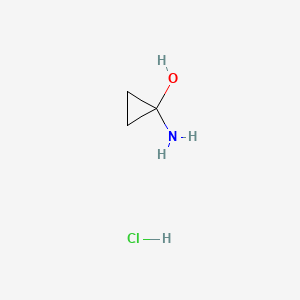

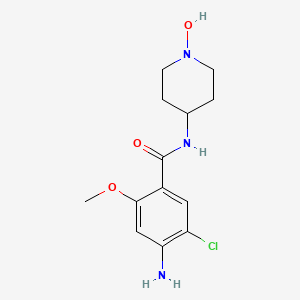

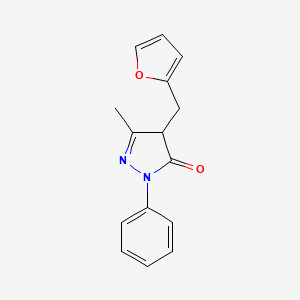

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B1204901.png)

![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)